molecular formula C6H3Cl3O6S3 B1596094 1,3,5-Benzenetrisulfonyl trichloride CAS No. 21538-06-7

1,3,5-Benzenetrisulfonyl trichloride

Cat. No.: B1596094
CAS No.: 21538-06-7
M. Wt: 373.6 g/mol
InChI Key: HDPRVQJRZUJZPT-UHFFFAOYSA-N
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Description

1,3,5-Benzenetrisulfonyl trichloride, also known as benzene-1,3,5-trisulfonyl chloride, is a chemical compound with the molecular formula C6H3Cl3O6S3 . It has an average mass of 373.638 Da and a monoisotopic mass of 371.815735 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with three sulfonyl chloride groups . The exact 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 373.638 . It has a density of 1.9±0.1 g/cm3 and a boiling point of 537.9±45.0 °C at 760 mmHg .

Scientific Research Applications

Catalyst in Synthesis

1,3,5-Benzenetrisulfonyl trichloride is utilized in the field of synthetic chemistry. For instance, a derivative, 1,3,5-Tris(hydrogensulfato) benzene, was used as a catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating advantages like excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Formation of Surface Covalent Organic Frameworks

This compound contributes to the formation of novel covalent organic frameworks (COFs) on surfaces. A study showed the formation of a COF with hexagonal cavities when reacting 1,3,5-tris(4-hydroxyphenyl)benzene with benzene-1,3,5-tricarbonyl trichloride, which can be significant in nanotechnology applications (Marele et al., 2012).

Development of Supramolecular Chemistry

1,3,5-Substituted benzenes, including derivatives of this compound, are widely used in supramolecular chemistry and molecular recognition. Their solvent-dependent conformational changes and potential for molecular encapsulation are areas of active research (Songkram et al., 2010).

Polymer Processing and Biomedical Applications

Compounds like benzene-1,3,5-tricarboxamide derived from similar benzenetrisulfonyl structures have found significant use in polymer processing and biomedical applications, leveraging their self-assembly into one-dimensional structures and multivalent nature (Cantekin et al., 2012).

Water Desalination Technology

In the field of water desalination, derivatives like 1,3,5-benzenetricarbonyl trichloride are used in the fabrication of thin film composite membranes for forward osmosis applications, showing improved water permeability and low reverse solute flux (Emadzadeh et al., 2014).

Hydrogen Storage

A tritopic bridging ligand, 1,3,5-benzenetristetrazolate, which is a related compound, has been used to create a porous metal-organic framework with exposed Mn2+ coordination sites, demonstrating high hydrogen storage capacity (Dincǎ et al., 2006)

Safety and Hazards

1,3,5-Benzenetrisulfonyl trichloride is classified as dangerous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

Properties

IUPAC Name

benzene-1,3,5-trisulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O6S3/c7-16(10,11)4-1-5(17(8,12)13)3-6(2-4)18(9,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPRVQJRZUJZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066712
Record name 1,3,5-Benzenetrisulfonyl trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21538-06-7
Record name 1,3,5-Benzenetrisulfonyl trichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21538-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Benzenetrisulfonyl trichloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Benzenetrisulfonyl trichloride
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Benzenetrisulfonyl trichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3,5-trisulphonyl trichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.375
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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